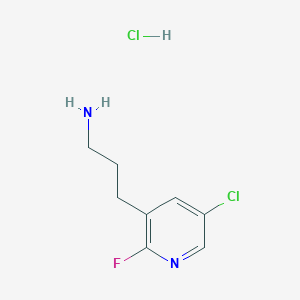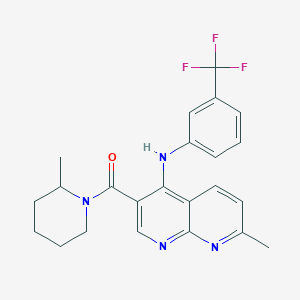
(7-Methyl-4-((3-(trifluoromethyl)phenyl)amino)-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Methyl-4-((3-(trifluoromethyl)phenyl)amino)-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H23F3N4O and its molecular weight is 428.459. The purity is usually 95%.
BenchChem offers high-quality (7-Methyl-4-((3-(trifluoromethyl)phenyl)amino)-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-Methyl-4-((3-(trifluoromethyl)phenyl)amino)-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
PET Imaging in Alcohol Abuse
A study focused on the synthesis of carbon-11-labeled aminoalkylindole derivatives for potential use as cannabinoid receptor radioligands in PET imaging. These derivatives, including compounds similar to the specified chemical, were developed to assist in the research of alcohol abuse. The synthesis process achieved high radiochemical purity and specific activity, indicating potential for detailed imaging studies in this field (Gao et al., 2014).
Apoptosis Induction in Cancer Research
In cancer research, certain naphthalen-4-yl)(phenyl)methanones, structurally related to the compound , have been identified as potent inducers of apoptosis. This discovery was made using a cell- and caspase-based high-throughput screening assay. Among these compounds, specific analogs showed significant activity against various cancer cell lines, suggesting their potential in developing new cancer treatments (Jiang et al., 2008).
Melanoma Treatment Potential
A novel naphthyridine derivative showed promising anticancer activity against human malignant melanoma cells. This compound, structurally related to the specified chemical, was found to induce necroptosis at low concentrations and apoptosis at higher concentrations, suggesting a versatile mechanism of action for cancer treatment. The study highlighted the potential of such compounds in melanoma therapy (Kong et al., 2018).
Material Science Applications
In material science, naphthalene-ring containing diamines, including derivatives similar to the specified compound, have been used to create novel polyamides. These polymers exhibited good solubility in certain solvents and high thermal stability, making them suitable for various industrial applications (Mehdipour‐Ataei et al., 2005).
Synthesis of Biologically Active Compounds
The compound is structurally related to various biologically active compounds synthesized for diverse applications, including antibacterial, anticancer, and enzyme inhibition studies. These syntheses often involve complex chemical reactions and are aimed at discovering new treatments for various diseases (Nagaraj et al., 2018).
Propiedades
IUPAC Name |
(2-methylpiperidin-1-yl)-[7-methyl-4-[3-(trifluoromethyl)anilino]-1,8-naphthyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N4O/c1-14-9-10-18-20(29-17-8-5-7-16(12-17)23(24,25)26)19(13-27-21(18)28-14)22(31)30-11-4-3-6-15(30)2/h5,7-10,12-13,15H,3-4,6,11H2,1-2H3,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZBPTIOMJQISL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC(=C4)C(F)(F)F)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methyl-4-((3-(trifluoromethyl)phenyl)amino)-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2847845.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-difluorobenzamide](/img/structure/B2847846.png)
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2847847.png)
![2-((9-ethoxy-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2847848.png)
![2-[(3,5-Difluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid](/img/structure/B2847849.png)
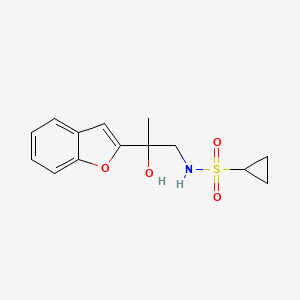
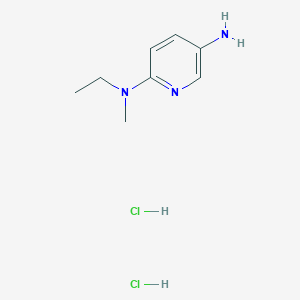
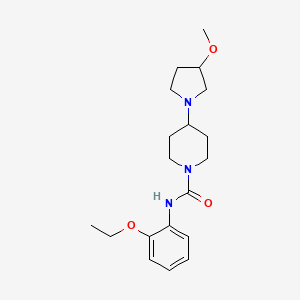
![N-(Oxan-3-yl)-N-[(3-propan-2-yloxyphenyl)methyl]prop-2-enamide](/img/structure/B2847855.png)

![Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B2847858.png)
![N-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2847859.png)
![N-benzyl-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2847862.png)
